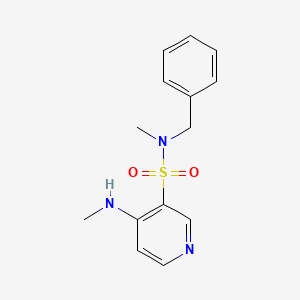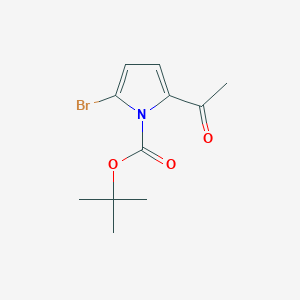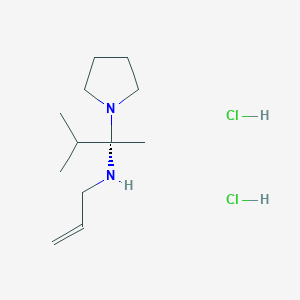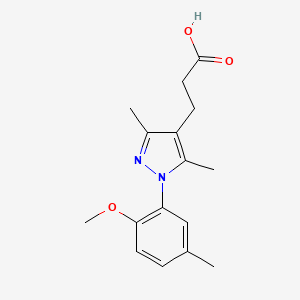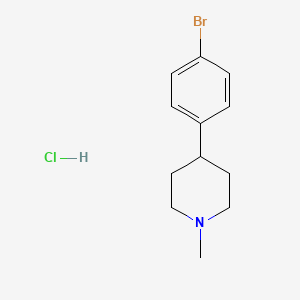![molecular formula C18H21ClN4O B11813405 4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine](/img/structure/B11813405.png)
4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Benzyl-2-chlor-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholin ist eine komplexe organische Verbindung, die zur Klasse der Pyrido[4,3-D]pyrimidine gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Benzylgruppe, einen Chlorsubstituenten und einen Morpholinring umfasst. Aufgrund ihrer potenziellen biologischen und chemischen Eigenschaften hat sie in verschiedenen Bereichen der wissenschaftlichen Forschung großes Interesse geweckt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(6-Benzyl-2-chlor-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholin umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Der letzte Schritt beinhaltet häufig die Anbindung des Morpholinrings .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess würde auf Ausbeute und Reinheit optimiert werden, wobei häufig automatisierte Reaktoren und strenge Qualitätskontrollmaßnahmen eingesetzt werden. Die Verwendung von Katalysatoren und spezifischen Lösungsmitteln kann die Effizienz der Reaktionen verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(6-Benzyl-2-chlor-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.
Reduktion: Diese Reaktion kann Sauerstoff entfernen oder Wasserstoffatome hinzufügen.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Reagenzien sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Gängige Reagenzien sind Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄).
Substitution: Gängige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Amine, Alkohole).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation Ketone oder Carbonsäuren ergeben, während Reduktion Alkohole oder Alkane ergeben kann .
Wissenschaftliche Forschungsanwendungen
4-(6-Benzyl-2-chlor-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholin hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Es wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter Enzyminhibition und Rezeptorbindung.
Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen untersucht, wie z. B. Antikrebs- und antimikrobielle Eigenschaften.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-(6-Benzyl-2-chlor-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es bestimmte Enzyme inhibieren, indem es an ihre aktiven Stellen bindet und dadurch ihre Aktivität blockiert. Die Verbindung kann auch mit zellulären Rezeptoren interagieren, Signalwege modulieren und zelluläre Funktionen beeinflussen .
Wissenschaftliche Forschungsanwendungen
4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 6-Benzyl-4-chlor-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin
- 7-Benzyl-2,4-dichlor-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin
Einzigartigkeit
4-(6-Benzyl-2-chlor-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholin ist aufgrund des Vorhandenseins des Morpholinrings einzigartig, der seine Löslichkeit und Bioverfügbarkeit verbessern kann. Darüber hinaus kann die spezifische Anordnung funktioneller Gruppen im Vergleich zu ähnlichen Verbindungen unterschiedliche biologische Aktivitäten verleihen .
Eigenschaften
Molekularformel |
C18H21ClN4O |
|---|---|
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
4-(6-benzyl-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C18H21ClN4O/c19-18-20-16-6-7-22(12-14-4-2-1-3-5-14)13-15(16)17(21-18)23-8-10-24-11-9-23/h1-5H,6-13H2 |
InChI-Schlüssel |
IVPOIHPPTVYZML-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1N=C(N=C2N3CCOCC3)Cl)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl-6-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11813325.png)
